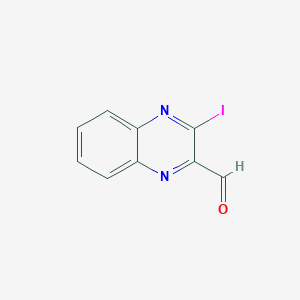

3-Iodoquinoxaline-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5IN2O |

|---|---|

Molecular Weight |

284.05 g/mol |

IUPAC Name |

3-iodoquinoxaline-2-carbaldehyde |

InChI |

InChI=1S/C9H5IN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H |

InChI Key |

AKPMODCMFLKYQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)I)C=O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Iodoquinoxaline 2 Carbaldehyde

Retrosynthetic Analysis and Precursor Design for Iodo- and Carbaldehyde-Substituted Quinoxalines

Retrosynthetic analysis of 3-iodoquinoxaline-2-carbaldehyde reveals several strategic disconnections. A primary approach involves the late-stage functionalization of a pre-formed quinoxaline (B1680401) core. This strategy relies on the regioselective introduction of the iodine and aldehyde functionalities. Alternatively, a convergent approach can be envisioned where functionalized precursors are assembled to construct the desired quinoxaline ring system.

A logical retrosynthetic pathway would involve the disconnection of the C-I and C-CHO bonds, leading back to a quinoxaline-2-carbaldehyde (B121957) precursor for iodination, or a 3-iodoquinoxaline precursor for formylation. Further disconnection of the quinoxaline ring itself typically leads to an ortho-phenylenediamine and a 1,2-dicarbonyl compound. For the synthesis of this compound, this would translate to a reaction between an ortho-phenylenediamine and a highly functionalized three-carbon building block containing the iodo and aldehyde (or a protected equivalent) functionalities. The design of these precursors is critical and often involves multi-step synthetic sequences to install the required reactive groups in the correct positions.

Direct Functionalization Approaches

Direct functionalization of the quinoxaline C-H bonds offers an atom-economical and efficient route to introduce the desired iodo and carbaldehyde groups.

Regioselective C-H Iodination Strategies for Quinoxaline Systems

The direct iodination of quinoxaline systems can be challenging due to the electron-deficient nature of the pyrazine (B50134) ring. However, several methods have been developed to achieve regioselective C-H iodination. A radical-based approach has been demonstrated for the C3-selective iodination of quinolines and quinolones, which could potentially be adapted for quinoxaline systems. rsc.orgnih.gov This method often utilizes reagents like potassium persulfate (K₂S₂O₈) and sodium iodide in the presence of a manganese catalyst. scispace.com The reaction proceeds via a proposed radical pathway, allowing for the functionalization of specific C-H bonds. researchgate.net For quinolines, this approach has shown good tolerance for both electron-rich and electron-poor substrates, suggesting its potential applicability to a range of substituted quinoxalines. scispace.com

| Reagents | Conditions | Selectivity | Reference |

| K₂S₂O₈, NaI, MnSO₄ | DCE, 130 °C | C3-selective for quinolines | scispace.com |

| NIS | - | C2-iodination of quinoline-N-oxide | researchgate.net |

Formylation Methods for Quinoxaline Cores

The introduction of a carbaldehyde group onto the quinoxaline core can be accomplished through various formylation methods. One common strategy involves the oxidation of a methyl group at the C2 position. For instance, 2-methylquinoxaline (B147225) can be oxidized using selenium dioxide (SeO₂) to yield quinoxaline-2-carbaldehyde. Another approach is the direct formylation of a C-H bond, although this is often less straightforward for electron-deficient systems like quinoxaline. More indirect methods, such as the conversion of a carboxylic acid or its derivative, or the hydrolysis of a dihalomethyl group, can also be employed. The reactivity of heterocyclic aldehydes, such as 1H-pyrrole-2-carbaldehyde, in the presence of reagents like TDAE (tetrakis(dimethylamino)ethylene) highlights the potential for novel formylation strategies and subsequent reactions. nih.gov

Multicomponent and Cascade Reactions for Quinoxaline Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like substituted quinoxalines from simple starting materials in a single step. organic-chemistry.orgfrontiersin.orgnih.gov These reactions are characterized by high atom economy and operational simplicity. nih.gov

A general and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov To synthesize this compound via this route, a suitably substituted 1,2-dicarbonyl precursor would be required.

Cascade reactions, which involve a sequence of intramolecular transformations, provide another elegant approach to constructing the quinoxaline scaffold. acs.org For example, a metal-free cascade transformation of a benzoquinone core has been developed to yield benzoxazole (B165842) derivatives, showcasing the potential for complex heterocyclic synthesis through carefully designed reaction sequences. acs.org A proposed mechanism for a C-α-CH₂-extrusion process involves the initial Michael addition of o-phenylenediamines to ynones, followed by dehydration, condensation, and oxidation to afford quinoxalines. nih.gov

| Reaction Type | Starting Materials | Key Features | References |

| Three-Component Reaction | Ninhydrin, malononitrile, diamines | Green, catalyst-free, high yields | nih.gov |

| Three-Component Reaction | 2-iodoanilines, arylacetaldehydes, sodium azide (B81097) | Copper-catalyzed, one-pot | organic-chemistry.org |

| Cascade Reaction | o-phenylenediamines, ynones | Metal-free, C-α-CH₂-extrusion | nih.gov |

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of transformations for the construction of heterocyclic systems.

Copper-Catalyzed Transformations

Copper catalysts have proven to be particularly effective in the synthesis of quinoxaline derivatives. organic-chemistry.org A copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide provides a one-pot method to access quinoxalines. organic-chemistry.org This approach involves the formation of both C-N and C-C bonds in a single operation. Furthermore, copper complexes with quinoxaline N1,N4-dioxide derivatives have been synthesized and studied for their potential biological activities. nih.gov The versatility of copper catalysis extends to various other transformations, including C-H hydroxylation, highlighting its broad utility in the synthesis of functionalized organic molecules. acs.org

| Catalyst System | Reaction Type | Substrates | Reference |

| CuI / K₂CO₃ | Three-component condensation/C-N bond formation | 2-iodoanilines, arylacetaldehydes, sodium azide | organic-chemistry.org |

Rhodium-Catalyzed Functionalizations

Rhodium catalysis has emerged as a powerful tool for the functionalization of quinoxaline cores, offering high efficiency and selectivity. nih.gov While direct rhodium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles of rhodium-catalyzed reactions on the quinoxaline ring system are well-established and can be extrapolated.

Rhodium catalysts are particularly effective in C-H activation and cross-coupling reactions. nih.gov For instance, rhodium(III) catalysts have been successfully employed for the regioselective selenylation and sulfenylation of 3-phenyl quinoxalinones through a nitrogen-directed C-H activation mechanism. nih.gov This approach suggests the potential for introducing an iodine atom and a formyl group at the 2 and 3 positions of the quinoxaline ring through a carefully designed rhodium-catalyzed process.

Furthermore, rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts has been developed for the synthesis of chiral dihydroquinoxalines. nih.govacs.orgacs.org This methodology involves the addition of aryl and alkenyl boronic acids to quinoxalinium salts, demonstrating the versatility of rhodium catalysts in functionalizing the quinoxaline scaffold. nih.govacs.orgacs.orgresearchgate.net Such strategies could potentially be adapted for the stereoselective synthesis of precursors to this compound.

A proposed general mechanism for rhodium-catalyzed functionalization involves the formation of a cyclometalated rhodium complex via C-H activation, followed by reaction with a coupling partner. nih.gov For the synthesis of this compound, this could involve a sequential or one-pot process where an iodinating agent and a formylating equivalent are introduced.

Table 1: Examples of Rhodium-Catalyzed Functionalizations of Quinoxaline Derivatives

| Catalyst | Reactants | Product | Key Features |

| [Cp*RhCl₂]₂ / AgNTf₂ | 3-Phenyl quinoxalinone, Diphenyl diselenide | C-H selenylated quinoxalinone | N-directed C-H activation, 'on water' conditions. nih.gov |

| Rh(COD)₂BF₄ / (S)-Binap | Quinoxalinium salt, Phenylboronic acid | Chiral dihydroquinoxaline | Asymmetric dearomatization, high enantioselectivity. nih.gov |

| Cationic rhodium(I)/H8-binap | Diynes, Carbodiimides/CO₂ | Pyridones | [2+2+2] cycloaddition, ambient conditions. nih.gov |

This table is illustrative and based on rhodium-catalyzed reactions on the quinoxaline scaffold, not specifically for this compound.

Other Metal-Mediated Approaches

Besides rhodium, other transition metals like palladium and copper are instrumental in the synthesis of functionalized quinoxalines. These metals are commonly used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While direct synthesis of this compound using these methods is not explicitly detailed, the synthesis of related quinoxaline derivatives provides a strong basis for their potential application.

For example, the synthesis of 2-chloro-3-methylquinoxaline (B189447) can be achieved from 2-hydroxy-3-methylquinoxaline (B154303) using POCl₃. nih.gov This chlorinated intermediate can then undergo further functionalization. It is conceivable that a similar strategy could be employed, starting from a suitable quinoxaline precursor, to introduce an iodine atom at the 3-position, followed by the introduction of a carbaldehyde group at the 2-position, potentially via a metal-catalyzed carbonylation reaction.

Visible-Light Photoredox Catalysis in the Synthesis of Halogenated Quinoxalines

Visible-light photoredox catalysis has gained prominence as a mild and efficient method for organic synthesis, including the functionalization of heterocyclic compounds like quinoxalines. rsc.orgmdpi.com This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates under gentle conditions. mdpi.comescholarship.org

This methodology has been successfully applied to the synthesis of sulfone-containing quinoxalin-2(1H)-ones through a four-component tandem reaction. rsc.org The use of an organic dye like Rose Bengal as the photocatalyst under blue LED irradiation highlights the green and sustainable nature of this approach. rsc.org

For the synthesis of halogenated quinoxalines, photoredox catalysis offers a transition-metal-free alternative. mdpi.com For instance, the phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved using Eosin Y as a photocatalyst. mdpi.comnih.gov This demonstrates the feasibility of C-P bond formation on a halogenated N-heterocycle, suggesting that similar principles could be applied to introduce a formyl group or its precursor onto an iodinated quinoxaline.

The general mechanism involves the excitation of the photocatalyst by visible light, followed by an electron transfer process to generate a radical species from a suitable precursor. mdpi.comnih.gov In the context of this compound synthesis, this could involve the generation of a quinoxaline-based radical that then reacts with an iodine source and a formylating agent.

Table 2: Examples of Visible-Light Photoredox Catalysis in Heterocycle Synthesis

| Photocatalyst | Reactants | Product | Key Features |

| Rose Bengal | Quinoxalin-2(1H)-one, alkene, aryldiazonium salt, sodium metabisulfite | Sulfone-containing quinoxalin-2(1H)-one | Four-component reaction, mild conditions. rsc.org |

| Eosin Y | Bromo-substituted 1,10-phenanthroline, triethyl phosphite | Phosphonate-substituted 1,10-phenanthroline | Transition-metal-free, C-P bond formation. mdpi.comnih.gov |

| Ru(bpy)₃Cl₂ | Aldehyde, amine, TBHP, NCS | Amide | In situ acid chloride formation. nih.gov |

This table showcases the versatility of photoredox catalysis in synthesizing functionalized heterocycles.

Stereoselective and Chemoselective Synthetic Considerations

Achieving stereoselectivity and chemoselectivity is crucial in the synthesis of complex molecules like this compound, especially when chiral centers or multiple reactive sites are present.

Stereoselectivity: While the target molecule itself is achiral, stereoselective methods become important when synthesizing its derivatives or precursors that may contain stereocenters. As mentioned earlier, rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts provides a route to chiral dihydroquinoxalines with high enantioselectivity. nih.govacs.org This demonstrates that the introduction of chirality into the quinoxaline framework is achievable and can be controlled by the choice of a chiral ligand.

Chemoselectivity: The quinoxaline ring system possesses multiple potential reaction sites. Chemoselectivity refers to the ability to functionalize a specific position in the presence of other reactive groups. For instance, in the rhodium-catalyzed selenylation of 3-phenyl quinoxalinones, the reaction occurs selectively at the C-H bond of the phenyl ring, directed by the nitrogen atom of the quinoxalinone. nih.gov

When synthesizing this compound, chemoselectivity would be critical to ensure the iodine atom is introduced at the 3-position and the carbaldehyde group at the 2-position, without unwanted side reactions at other positions of the quinoxaline ring or on the functional groups themselves. This can be achieved by careful selection of catalysts, directing groups, and reaction conditions.

Synthesis from Precursors such as 3-Iodo-1,2-phenylenediamine or Quinoxaline-2-carboxaldehyde Derivatives

A common and classical approach to quinoxaline synthesis involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound. mtieat.org To synthesize this compound, one could envision starting with a substituted precursor like 3-iodo-1,2-phenylenediamine. Condensation of this diamine with a suitable 1,2-dicarbonyl compound, such as a protected glyoxal (B1671930) derivative, would directly lead to the desired iodinated quinoxaline structure.

Alternatively, one could start with a pre-existing quinoxaline core and introduce the desired functional groups. For example, starting with quinoxaline-2-carboxaldehyde, one could explore methods for the selective iodination at the 3-position. This might involve electrophilic iodination, although controlling the regioselectivity could be challenging. Another approach could be a directed metalation-iodination sequence.

The synthesis of quinoxaline derivatives from o-phenylenediamine is a well-established route. nih.gov For example, 2-hydroxy-3-methylquinoxaline can be synthesized from o-phenylenediamine and ethyl pyruvate. nih.gov This highlights the general applicability of this condensation strategy for accessing a wide range of substituted quinoxalines.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents and additives.

For instance, in the rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts, a systematic evaluation of solvents, ligands, and catalyst loading was performed to achieve high yield and enantioselectivity. nih.gov It was found that a dioxane/water solvent system, the (R,R)-QuinoxP* ligand, and a specific catalyst loading and temperature were optimal. acs.org

Similarly, in visible-light photoredox catalysis, the choice of photocatalyst, light source (e.g., blue LEDs), and solvent can significantly impact the reaction efficiency. rsc.org For example, in the synthesis of sulfone-containing quinoxalin-2(1H)-ones, Rose Bengal was identified as an effective photocatalyst. rsc.org

Strategies to enhance yield can also include:

Use of additives: In some reactions, additives can play a crucial role. For example, in an iodine radical-mediated cyclization, tetrabutylammonium (B224687) iodide (TBAI) was used as an additive. researchgate.net

Control of atmosphere: Reactions sensitive to oxygen or moisture may require an inert atmosphere (e.g., argon or nitrogen).

Purification techniques: Efficient purification methods, such as column chromatography, are essential to isolate the target compound in high purity. acs.org

Chemical Reactivity and Transformation Pathways of 3 Iodoquinoxaline 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-iodoquinoxaline-2-carbaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, reductions, and protection-deprotection sequences. These reactions provide pathways to a wide range of functionalized quinoxaline (B1680401) derivatives.

Nucleophilic Addition Reactions (e.g., Hydrazone, Imine, Oxime Formation)

The electrophilic carbon of the aldehyde group readily undergoes nucleophilic attack by nitrogen-based nucleophiles, leading to the formation of C=N double bonds. libretexts.orgpressbooks.pub This class of reactions is fundamental to the synthesis of hydrazones, imines (Schiff bases), and oximes. libretexts.orgmasterorganicchemistry.comlumenlearning.com

Hydrazone and Imine Formation: The reaction with primary amines or hydrazine (B178648) derivatives yields the corresponding imines or hydrazones. masterorganicchemistry.comlibretexts.org These reactions are typically catalyzed by acid and are reversible. libretexts.orglumenlearning.com The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it non-reactive. libretexts.orglumenlearning.com

Oxime Formation: Reaction with hydroxylamine (B1172632) produces oximes. youtube.comwikipedia.org This transformation can be carried out under various conditions, including in aqueous solutions or even solvent-free mechanochemical methods, which offer a safer alternative to traditional solution-phase reactions. mdpi.comxisdxjxsu.asia Oximes are crystalline solids and serve as useful derivatives for the characterization of aldehydes. libretexts.orgwikipedia.org The formation of an oxime involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N-OH functionality. youtube.com

Interactive Table: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, controlled pH (~5) libretexts.orglumenlearning.com |

| Hydrazine (H₂NNH₂) | Hydrazone | Acid catalysis masterorganicchemistry.com |

| Hydroxylamine (NH₂OH) | Oxime | Reaction with hydroxylamine hydrochloride in the presence of a base mdpi.comxisdxjxsu.asia |

Carbonyl Condensation Reactions (e.g., Knoevenagel, Aldol)

The aldehyde functionality of this compound can participate in carbon-carbon bond-forming reactions through condensation pathways.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine, and results in the formation of an α,β-unsaturated product. wikipedia.orgyoutube.com A modification of this reaction, the Doebner modification, uses pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol (B89426) Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to give a conjugated enone. wikipedia.orgkhanacademy.org A crossed aldol condensation occurs between two different carbonyl compounds. wikipedia.orgiitk.ac.in To achieve selectivity in a crossed aldol reaction involving an aldehyde like this compound, the other carbonyl compound is typically a ketone, which acts as the nucleophile. wikipedia.org

Interactive Table: Carbonyl Condensation Reactions

| Reaction Name | Reactant(s) | Catalyst | Typical Product |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate) | Weakly basic amine (e.g., piperidine) wikipedia.orgyoutube.com | α,β-unsaturated compound |

| Doebner Modification | Malonic acid | Pyridine wikipedia.orgorganic-chemistry.org | α,β-unsaturated carboxylic acid (after decarboxylation) |

| Crossed Aldol Condensation | Ketone (as enolate source) | Base (e.g., NaOH) iitk.ac.in | β-hydroxy ketone, then α,β-unsaturated ketone |

Oxidative Transformations to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. libretexts.org A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents include potassium dichromate(VI) in dilute sulfuric acid or potassium permanganate (B83412). libretexts.org More modern and milder methods utilize reagents like Oxone, or catalytic systems such as N-hydroxyphthalimide (NHPI) with oxygen, or VO(acac)₂ with hydrogen peroxide. organic-chemistry.org The oxidation process often involves the formation of a gem-diol intermediate by the addition of water to the aldehyde, which is then oxidized. libretexts.org

Reductive Pathways to Alcohols

Reduction of the aldehyde functionality provides access to the corresponding primary alcohol, (3-iodoquinoxalin-2-yl)methanol. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder and safer reagent, often used in alcohol or water solvents. libretexts.org LiAlH₄ is a more powerful reducing agent but is also more hazardous, reacting violently with water. libretexts.orgwikipedia.org The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orglibretexts.org

Interactive Table: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium dichromate(VI)/H₂SO₄ libretexts.org | 3-Iodoquinoxaline-2-carboxylic acid |

| Oxidation | Oxone organic-chemistry.org | 3-Iodoquinoxaline-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) libretexts.org | (3-Iodoquinoxalin-2-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) libretexts.orgwikipedia.org | (3-Iodoquinoxalin-2-yl)methanol |

Protecting Group Chemistry for the Carbaldehyde Moiety (e.g., Dithiane Formation and Cleavage)

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org A common method for protecting aldehydes is the formation of a cyclic acetal, such as a dithiane. wikipedia.org Dithianes are formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol, in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org This thioacetal is stable to a wide range of reaction conditions. Deprotection, to regenerate the aldehyde, can be achieved using various methods, often requiring harsh conditions, though milder protocols using reagents like iodine-activated hydrogen peroxide have been developed. organic-chemistry.org

Reactions Involving the Iodo Substituent

The carbon-iodine bond on the quinoxaline ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 3-position, dramatically increasing the molecular diversity of accessible quinoxaline derivatives.

Due to the specific focus of the provided outline on the aldehyde functionality, detailed subsections on reactions involving the iodo substituent are not included here. However, it is important to note that this position is highly amenable to reactions such as Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings, which are extensively used to form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The carbon-iodine bond at the 3-position of the quinoxaline ring is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoxaline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk It is a powerful method for creating biaryl structures or for attaching alkyl or vinyl groups to the quinoxaline core. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition of the iodoquinoxaline to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and base can be crucial for achieving high yields and accommodating a wide range of functional groups. nih.govst-andrews.ac.uk For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-iodoquinoxaline and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org This reaction has found wide application in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org For example, 3-iodo-2-phenylfuro[2,3-b]quinoxaline and 3-iodo-2-phenylthieno[2,3-b]quinoxaline can undergo subsequent Sonogashira reactions to form 2,3-disubstituted furo/thieno[2,3-b]quinoxalines. rsc.org

Heck Reaction: The Heck reaction provides a method for the arylation or vinylation of alkenes by coupling them with the 3-iodoquinoxaline. wikipedia.org This palladium-catalyzed reaction is carried out in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the iodoquinoxaline to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the substituted alkene product. wikipedia.orglibretexts.org The Heck reaction is known for its stereospecificity. youtube.com

Table 1: Overview of Cross-Coupling Reactions with this compound Analogs

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | Pd catalyst (e.g., Pd(PPh₃)₄, NiCl₂(PCy₃)₂) and base | Forms C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds; tolerant of various functional groups. libretexts.orgnih.gov |

| Sonogashira | Terminal alkynes | Pd catalyst and Cu(I) co-catalyst (or copper-free) | Forms C(sp²)-C(sp) bonds; mild reaction conditions. wikipedia.orgnih.gov |

| Heck | Alkenes | Pd catalyst and base | Forms new C-C bonds at the site of the alkene; often stereospecific. organic-chemistry.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the quinoxaline ring is generally electron-deficient, making it susceptible to nucleophilic attack, the presence of the electron-withdrawing aldehyde group further activates the ring towards Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces the iodine atom at the 3-position. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. nih.govdiva-portal.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions. rsc.org The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. masterorganicchemistry.com

Radical Reactions and Their Cascade Processes

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a quinoxalinyl radical. This radical species can then participate in various transformations, including cascade reactions. These processes allow for the rapid construction of complex molecular architectures from simple starting materials.

Transformations of the Quinoxaline Heterocyclic Ring System

The quinoxaline ring system itself can be modified through various reactions. For example, one-pot, three-component coupling reactions involving o-alkynylheteroaryl carbonyl derivatives, Fischer carbene complexes, and dienophiles can lead to the synthesis of quinoxaline and phenazine (B1670421) ring systems. beilstein-journals.org This involves the generation of transient furo[3,4-b]quinoxaline (B11913692) intermediates that are then trapped by dienophiles in a Diels-Alder reaction. beilstein-journals.org

Domino and Tandem Reaction Sequences

The bifunctional nature of this compound makes it an ideal substrate for domino and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgbeilstein-journals.org These sequences are highly efficient in terms of atom economy and step economy. wikipedia.org For instance, a reaction sequence could be initiated by a cross-coupling reaction at the iodo position, followed by an intramolecular reaction involving the aldehyde group. An example of such a sequence is a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org Similarly, silver-catalyzed domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes have been reported to produce (hetero)arylpyranoquinolines. researchgate.net Another example involves a one-pot base-promoted insertion of indolyl 2-alkynes into a C-C single bond of 1,3-diketones, followed by an intramolecular aldol reaction and dehydrative aromatization to construct 2-indolyl phenols. rsc.org Such domino reactions are powerful tools for the rapid synthesis of complex heterocyclic systems. researchgate.netchim.it

Applications in Advanced Organic Synthesis and Scaffold Design

3-Iodoquinoxaline-2-carbaldehyde as a Key Intermediate in Heterocyclic System Construction

The strategic placement of the iodo and aldehyde functionalities in this compound makes it an ideal precursor for the construction of a variety of fused heterocyclic systems. The aldehyde group provides a handle for initial condensation or cyclization reactions, while the iodine atom serves as a reactive site for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, often through transition metal-catalyzed cross-coupling reactions.

Synthesis of Fused Quinoxaline (B1680401) Derivatives (e.g., Pyrroloquinoxalines, Imidazoquinoxalines)

The construction of fused heterocycles, such as pyrroloquinoxalines and imidazoquinoxalines, which are known to possess a range of biological activities, can be efficiently achieved using this compound as a starting material.

Pyrrolo[2,3-b]quinoxalines: The synthesis of the pyrrolo[2,3-b]quinoxaline skeleton can be envisioned through a multi-step sequence starting from this compound. A typical strategy involves the initial conversion of the aldehyde group into an alkyne via a Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 2-alkynyl-3-iodoquinoxaline can then undergo a Sonogashira coupling with an amine, followed by an intramolecular cyclization to furnish the desired pyrrolo[2,3-b]quinoxaline core. While direct examples starting from the iodo-aldehyde are not extensively documented, related syntheses often utilize 2-chloro-3-alkynylquinoxalines, which are readily accessible from precursors like this compound. nih.gov

| Starting Material Precursor | Key Reactions | Fused Product |

| This compound | Aldehyde to alkyne conversion, Sonogashira coupling, Intramolecular cyclization | Pyrrolo[2,3-b]quinoxaline |

Imidazo[1,2-a]quinoxalines: The synthesis of imidazo[1,2-a]quinoxalines can be achieved through various routes starting from appropriately substituted quinoxalines. libretexts.orgbeilstein-journals.org A plausible pathway involving this compound would be its reaction with a 1,2-diaminoethane derivative. The initial condensation would form a dihydropyrazine (B8608421) intermediate, which could then undergo an intramolecular cyclization and subsequent aromatization to yield the imidazo[1,2-a]quinoxaline (B3349733) scaffold. The iodo group can be retained for further functionalization or removed reductively.

| Reagent | Key Reactions | Fused Product |

| 1,2-Diaminoethane derivative | Condensation, Intramolecular cyclization, Aromatization | Imidazo[1,2-a]quinoxaline |

Construction of Polycyclic Aromatic Compounds

The dual reactivity of this compound makes it a valuable building block for the synthesis of complex polycyclic aromatic compounds. The iodo group is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Stille reactions, allowing for the introduction of various aryl, heteroaryl, or alkynyl substituents. libretexts.orgwikipedia.org

A powerful strategy involves a Sonogashira coupling of this compound with a terminal alkyne. wikipedia.org The resulting 3-alkynyl-quinoxaline-2-carbaldehyde can then undergo a variety of annulation reactions. For instance, a subsequent intramolecular cyclization, possibly triggered by the aldehyde functionality, can lead to the formation of a new fused ring system, thereby extending the polycyclic aromatic framework.

| Coupling Partner | Reaction Type | Intermediate | Subsequent Reaction | Final Product |

| Terminal Alkyne | Sonogashira Coupling | 3-Alkynyl-quinoxaline-2-carbaldehyde | Intramolecular Annulation | Fused Polycyclic Aromatic Quinoxaline |

| Arylboronic Acid | Suzuki Coupling | 3-Aryl-quinoxaline-2-carbaldehyde | Intramolecular Cyclization | Fused Polycyclic Aromatic Quinoxaline |

Formation of Complex Bridged Heterocyclic Systems

The construction of bridged heterocyclic systems represents a significant challenge in organic synthesis. This compound can serve as a scaffold for the synthesis of such complex architectures through intramolecular cycloaddition reactions. masterorganicchemistry.comkhanacademy.org For example, the aldehyde group can be elaborated into a diene moiety, while the iodo group can be transformed into a dienophile through a cross-coupling reaction.

A hypothetical route could involve the Wittig reaction of this compound to introduce a vinyl group, followed by further elaboration to a diene. The iodo group could then be subjected to a Suzuki coupling with a vinylboronic acid to install a dienophile. The resulting quinoxaline derivative, bearing both a diene and a dienophile, could then undergo an intramolecular Diels-Alder reaction to form a complex bridged heterocyclic system. masterorganicchemistry.comkhanacademy.org The stereochemical outcome of such reactions can often be predicted and controlled, leading to the formation of specific isomers. nih.gov

Precursor for Highly Functionalized Quinoxaline Analogs

Beyond the construction of fused systems, this compound is an excellent starting material for the synthesis of a wide array of highly functionalized quinoxaline analogs. The aldehyde and iodo groups can be independently or sequentially modified to introduce a diverse range of substituents and functional groups onto the quinoxaline core.

The aldehyde functionality can undergo a plethora of classical transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to introduce various amine substituents.

Wittig and related olefination reactions to form alkenes.

Grignard and organolithium additions to generate secondary alcohols.

Simultaneously, the iodo group provides access to a vast chemical space through transition metal-catalyzed cross-coupling reactions, such as:

Suzuki coupling with boronic acids to form C-C bonds with aryl and vinyl groups.

Sonogashira coupling with terminal alkynes. libretexts.orgwikipedia.org

Heck coupling with alkenes.

Buchwald-Hartwig amination to introduce N-based substituents.

Stille coupling with organostannanes.

This orthogonal reactivity allows for the systematic and modular construction of highly decorated quinoxaline derivatives with tailored electronic and steric properties.

| Functional Group Transformation | Reagents | Resulting Functionality |

| Aldehyde Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Aldehyde Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Suzuki Coupling (on Iodo group) | Arylboronic acid, Pd catalyst | Aryl group |

| Sonogashira Coupling (on Iodo group) | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening in drug discovery and chemical biology. The bifunctional nature of this compound makes it an ideal scaffold for the development of combinatorial libraries of quinoxaline derivatives. nih.govnih.gov

A DOS strategy utilizing this compound could involve a divergent synthetic plan where the aldehyde and iodo groups are reacted with different sets of building blocks in a parallel fashion. For example, a library of this compound derivatives could be generated by reacting the aldehyde with a variety of amines via reductive amination. This initial library could then be further diversified by subjecting the iodo group to a range of palladium-catalyzed cross-coupling reactions with different boronic acids or alkynes. This approach allows for the rapid generation of a large number of unique quinoxaline analogs from a single, versatile starting material. nih.gov

Contributions to Complex Molecule Total Synthesis

While specific examples of the total synthesis of natural products that explicitly utilize this compound are not prevalent in the literature, its potential as a key intermediate in the synthesis of complex molecules, particularly alkaloids, is significant. Many biologically active alkaloids contain heterocyclic cores that are structurally related to the quinoxaline system. nih.govnih.gov

The ability to construct fused and highly functionalized quinoxaline scaffolds using this compound as a starting point suggests its utility in the total synthesis of such complex natural products. For instance, the pyrrolo[2,3-b]quinoxaline core, which can be accessed from this intermediate, is a key structural feature in several marine alkaloids with potent biological activities. The synthetic strategies outlined in the preceding sections provide a clear roadmap for how this versatile building block could be employed in the efficient and convergent synthesis of these and other complex molecular targets.

Derivatization Strategies and Functional Group Interconversions of 3 Iodoquinoxaline 2 Carbaldehyde

Synthesis and Utility of Imines and Related Schiff Bases

The reaction of the aldehyde group in 3-iodoquinoxaline-2-carbaldehyde with primary amines provides a straightforward route to the synthesis of imines, also known as Schiff bases. masterorganicchemistry.comyoutube.comlumenlearning.com This condensation reaction is typically acid-catalyzed and involves the formation of a C=N double bond, with the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com The pH of the reaction is a critical parameter; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, which would render it unreactive. lumenlearning.com

The resulting imines are valuable intermediates in organic synthesis and have been widely explored for their biological activities. nih.govresearchgate.net Schiff bases derived from quinoxaline (B1680401) scaffolds are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. nih.govmdpi.com The imine linkage is crucial for the biological activity of many of these compounds. nih.gov

The general synthesis of imines from this compound can be represented as follows:

Scheme 1: General Synthesis of Imines from this compound

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff bases with different substituents at the nitrogen atom.

| Reactant (Amine) | Product (Schiff Base) | Reaction Conditions | Reference |

| Aniline | N-(3-iodoquinoxalin-2-ylmethylene)aniline | Acid catalyst (e.g., acetic acid), reflux in ethanol | masterorganicchemistry.comlumenlearning.com |

| 4-Methoxyaniline | N-(3-iodoquinoxalin-2-ylmethylene)-4-methoxyaniline | Acid catalyst, room temperature or gentle heating | researchgate.netorganic-chemistry.org |

| 2-Aminophenol | 2-((3-iodoquinoxalin-2-ylmethylene)amino)phenol | Methanol (B129727), reflux | nih.gov |

| Hydrazine (B178648) hydrate | (E)-1,2-bis((3-iodoquinoxalin-2-yl)methylene)hydrazine | Ethanol, reflux | mdpi.com |

This table presents hypothetical examples based on general procedures for Schiff base formation.

Carboxylic Acid and Ester Derivatives of this compound

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. masterorganicchemistry.com This transformation is a key step in accessing another important class of derivatives. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The resulting 3-iodoquinoxaline-2-carboxylic acid is a versatile intermediate that can be further derivatized.

Once the carboxylic acid is obtained, it can be converted to a variety of esters through Fischer esterification. masterorganicchemistry.comyoutube.comchemguide.co.uk This acid-catalyzed reaction with an alcohol is a reversible process, and to drive the equilibrium towards the ester product, the water formed during the reaction is typically removed, or an excess of the alcohol is used. libretexts.org

The synthesis of ester derivatives is significant as esters are prevalent in biologically active molecules and can serve as prodrugs to improve the pharmacokinetic properties of a parent compound. nih.gov

Scheme 2: Synthesis of Carboxylic Acid and Ester Derivatives

| Reaction | Reagents and Conditions | Product | Reference |

| Oxidation | KMnO₄, aqueous base, then acid workup | 3-Iodoquinoxaline-2-carboxylic acid | masterorganicchemistry.com |

| Fischer Esterification | Methanol, H₂SO₄ (cat.), reflux | Methyl 3-iodoquinoxaline-2-carboxylate | masterorganicchemistry.comyoutube.com |

| Fischer Esterification | Ethanol, HCl (gas, cat.), reflux | Ethyl 3-iodoquinoxaline-2-carboxylate | chemguide.co.uklibretexts.org |

| SN2 Esterification | 3-Iodoquinoxaline-2-carboxylic acid, NaH, then Ethyl Iodide | Ethyl 3-iodoquinoxaline-2-carboxylate | youtube.com |

This table outlines common synthetic routes for the preparation of carboxylic acid and ester derivatives.

Modifications at the Quinoxaline Ring and Peripheral Substituents

The iodine atom at the 3-position of the quinoxaline ring is a key handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com The Sonogashira and Suzuki-Miyaura coupling reactions are particularly powerful tools for this purpose. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comlibretexts.org

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the sp²-hybridized carbon of the quinoxaline ring and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. libretexts.orgyoutube.com The resulting alkynyl-substituted quinoxalines are valuable precursors for the synthesis of more complex heterocyclic systems.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinoxaline ring and an organoboron compound, such as a boronic acid or ester. youtube.comyoutube.comlibretexts.org This reaction is also palladium-catalyzed and requires a base. libretexts.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups. youtube.com

Scheme 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Reference |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)quinoxaline-2-carbaldehyde | wikipedia.orglibretexts.org |

| Sonogashira Coupling | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((Trimethylsilyl)ethynyl)quinoxaline-2-carbaldehyde | youtube.comorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenylquinoxaline-2-carbaldehyde | youtube.comlibretexts.org |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(4-Methoxyphenyl)quinoxaline-2-carbaldehyde | youtube.com |

This table provides examples of palladium-catalyzed modifications at the 3-position of the quinoxaline ring.

Heteroatom-Containing Derivatives (e.g., Thioethers, Amines)

The versatility of this compound extends to the synthesis of derivatives containing other heteroatoms, such as sulfur and nitrogen. The iodo group can be displaced by sulfur-centered nucleophiles to form thioethers. nii.ac.jp For instance, reaction with a sodium thiolate (NaSR) would yield the corresponding 3-(alkylthio)quinoxaline-2-carbaldehyde.

Amine derivatives can be synthesized through reductive amination of the aldehyde group. masterorganicchemistry.comorganic-chemistry.orgnih.govnih.govbeilstein-journals.org This two-step, one-pot process involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction of the C=N bond to a C-N single bond. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Scheme 4: Synthesis of Thioether and Amine Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Nucleophilic Substitution | Sodium thiomethoxide (NaSMe) | 3-(Methylthio)quinoxaline-2-carbaldehyde | nii.ac.jp |

| Reductive Amination | Benzylamine, NaBH₃CN | N-((3-Iodoquinoxalin-2-yl)methyl)aniline | masterorganicchemistry.comorganic-chemistry.org |

| Reductive Amination | Piperidine, NaBH(OAc)₃ | 2-((Piperidin-1-yl)methyl)-3-iodoquinoxaline | masterorganicchemistry.com |

This table illustrates methods for introducing sulfur and nitrogen heteroatoms.

Macrocyclic Quinoxaline Derivatives

The construction of macrocycles containing the quinoxaline motif is an area of significant interest due to the unique properties and potential applications of these large-ring systems in host-guest chemistry and materials science. nih.govwhiterose.ac.ukmsu.ru this compound can serve as a valuable building block in the synthesis of such macrostructures.

One strategy involves the derivatization of the aldehyde and iodo groups to introduce functionalities suitable for macrocyclization. For example, the aldehyde can be converted to a diol, and the iodo group can be replaced with another reactive group. Subsequent intramolecular cyclization reactions, such as etherification or amidation, can then be employed to form the macrocyclic ring. nih.govwhiterose.ac.uk High-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. whiterose.ac.uk

Scheme 5: General Strategy for Macrocycle Synthesis

A plausible synthetic route could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a protected alcohol. Subsequent deprotection and reduction of the aldehyde would yield a diol, which could then undergo an intramolecular cyclization with a suitable dielectrophile to form a macrocycle.

| Building Block Precursor | Key Reactions | Macrocycle Type | Reference |

| This compound | Sonogashira coupling, Reduction, Etherification | Quinoxaline-containing crown ether | nih.govmsu.ru |

| This compound | Suzuki coupling, Amidation | Quinoxaline-containing macrocyclic amide | whiterose.ac.uk |

This table outlines conceptual strategies for the synthesis of macrocyclic derivatives.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms involving 3-iodoquinoxaline-2-carbaldehyde is a multifaceted endeavor, combining empirical evidence from laboratory experiments with the predictive power of theoretical calculations. A common reaction pathway for quinoxaline (B1680401) derivatives involves the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds. researchgate.netnih.gov The mechanism for such reactions is often proposed to proceed through an acid-catalyzed condensation, where the catalyst activates the carbonyl groups, facilitating the nucleophilic attack by the diamine, followed by dehydration and cyclization to form the quinoxaline ring. researchgate.net

For this compound, its subsequent reactions are of great interest. The presence of both an iodo substituent and a carbaldehyde group offers multiple reaction sites. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen is a known reaction for quinoxalines, although it has been found to be more effective with quinoxaline N-oxides. rsc.org In the case of 2-chloroquinoxaline, nucleophilic aromatic substitution (SNAr) of the chlorine is the preferred pathway. rsc.org This suggests that the iodo group in this compound would be a likely site for nucleophilic attack.

Theoretical approaches, particularly computational chemistry, play a pivotal role in mapping out the potential energy surfaces of these reactions, identifying intermediates, and calculating the energy barriers associated with different pathways. nih.gov This synergy between experimental observation and theoretical modeling provides a comprehensive understanding of the reaction landscape.

Application of Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of quinoxaline derivatives. acs.orgresearchgate.net These computational methods allow for a detailed analysis of the molecule's geometry, electronic distribution, and reactivity.

Prediction of Reactivity and Selectivity Profiles

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound. By analyzing various molecular descriptors, researchers can identify the most probable sites for electrophilic or nucleophilic attack. The electrophilic nature of the quinoxaline ring system can be explored through VNS reactions. rsc.org The presence of the electron-withdrawing carbaldehyde group and the iodo substituent significantly influences the electronic properties and, consequently, the reactivity of the quinoxaline core. DFT can be used to model the tautomerization of reduced quinoxaline derivatives, a process that can affect their stability. acs.org The insights gained from these calculations can guide the rational design of synthetic strategies, predicting which reaction pathway is more likely to be favored under specific conditions.

Analysis of Electron Density and Molecular Orbitals

The analysis of electron density distribution and frontier molecular orbitals (HOMO and LUMO) provides fundamental insights into the chemical behavior of this compound. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic properties and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. The distribution of HOMO and LUMO across the molecule reveals the regions most susceptible to electron donation and acceptance, respectively. For quinoxaline derivatives, it has been shown that modifying substituents can effectively tune their electrochemical properties and LUMO energy levels. beilstein-journals.orgnih.gov The electron-withdrawing nature of the carbaldehyde and the halogen substituent are expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Below is a representative table of calculated electronic properties for a substituted quinoxaline, illustrating the type of data obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.2 D |

| Note: These are representative values for a substituted quinoxaline and not specific to this compound. The actual values would require specific DFT calculations for the molecule. |

Reaction Pathway Characterization and Transition State Analysis

A significant application of DFT is the detailed characterization of reaction pathways and the analysis of transition states. By mapping the potential energy surface, computational chemists can identify the minimum energy path a reaction is likely to follow. The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate. chemrxiv.org For complex reactions, DFT can help distinguish between different possible mechanisms, such as stepwise versus concerted pathways. This level of detail is often inaccessible through experimental methods alone.

Spectroscopic Characterization for Mechanistic Insights (e.g., EPR for Radical Species)

Spectroscopic techniques are indispensable for gaining mechanistic insights by identifying reaction intermediates and products. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for detecting and characterizing paramagnetic species, such as radical intermediates, which may form during certain reactions of quinoxaline derivatives. mdpi.comresearchgate.net

For instance, photoinduced processes of quinoxaline derivatives have been studied using EPR spin trapping techniques. mdpi.comresearchgate.net These studies have shown that upon UVA irradiation, quinoxalines can generate reactive oxygen species (ROS) like the superoxide (B77818) radical anion (O₂⁻•). mdpi.comresearchgate.net The formation of such radical species suggests that electron transfer processes can be a key part of the reaction mechanism. In the context of this compound, reactions involving single-electron transfer could potentially lead to the formation of radical intermediates, which could then be detected and characterized by EPR. youtube.com The hyperfine coupling constants obtained from EPR spectra can provide structural information about the radical species. mdpi.com

The table below shows typical hyperfine coupling constants (hfcc) for DMPO spin adducts observed in EPR studies of quinoxaline derivatives, which helps in the identification of the trapped radical species.

| Spin Adduct | a(N) / G | a(H) / G | g-value |

| •DMPO-O₂⁻ | 12.8 | 10.3 | 2.0057 |

| •DMPO-OH | 14.9 | 14.9 | 2.0058 |

| •DMPO-CH₃ | 16.3 | 23.4 | 2.0060 |

| Data sourced from studies on fused-ring quinoxaline derivatives. researchgate.net |

Kinetic and Thermodynamic Considerations in Quinoxaline Transformations

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orguc.edulibretexts.orglibretexts.orgimperial.ac.uk This distinction is crucial when competing reaction pathways lead to different products.

Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy. wikipedia.orglibretexts.org These conditions are typically favored at lower temperatures and shorter reaction times. uc.edu

Under thermodynamic control , the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, i.e., the one with the lowest Gibbs free energy. wikipedia.orglibretexts.org Higher temperatures and longer reaction times generally favor thermodynamic control. uc.edu

For a molecule like this compound with multiple reactive sites, the reaction conditions can be tuned to selectively favor one product over another. For example, in the deprotonation of an unsymmetrical ketone, a sterically demanding base at low temperatures favors the kinetic enolate, while conditions that allow for equilibration lead to the more stable thermodynamic enolate. wikipedia.org Similarly, in transformations of this compound, careful selection of temperature, reagents, and reaction time can be used to direct the reaction towards the desired kinetically or thermodynamically favored product.

Structure-Reactivity Relationships in this compound and its Analogs

The structure of this compound features a quinoxaline ring system, which is composed of a fused benzene (B151609) and pyrazine (B50134) ring. This heterocyclic scaffold is inherently electron-deficient due to the presence of the two nitrogen atoms in the pyrazine ring. The carbaldehyde group at the 2-position and the iodine atom at the 3-position further modulate the electronic landscape of the molecule, thereby influencing its reactivity.

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. The reactivity of this group is significantly influenced by the electronic effects of the substituents on the quinoxaline ring. The iodine atom at the adjacent 3-position exerts a combination of electronic and steric effects. Electronically, halogens typically exhibit a dual nature: they are inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect) through their lone pairs. In the case of iodine, the inductive effect is generally considered to be dominant, leading to a net withdrawal of electron density from the ring and, consequently, from the aldehyde group. This electron withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Studies on analogous systems, such as substituted quinoxaline-2(1H)-ones, have provided valuable insights into the electronic influence of various substituents. Computational studies on these derivatives have demonstrated a clear correlation between the nature of the substituent and the electronic properties of the molecule, such as the HOMO-LUMO energy gap and redox potentials. researchgate.net For instance, the introduction of both electron-donating and electron-accepting substituents has been shown to reduce the HOMO-LUMO gap. researchgate.net

The following table, based on computational data for substituted quinoxalin-2(1H)-one derivatives, illustrates the impact of different substituents on key electronic parameters. While this data is not for this compound itself, it provides a strong model for understanding the structure-property relationships in this class of compounds.

| Substituent at C3 | Redox Potential (eV vs. SHE) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | 0.123 | 4.5 | 2.8 |

| -CH3 | 0.015 | 4.4 | 3.1 |

| -NH2 | -0.254 | 4.2 | 3.5 |

| This table is illustrative and based on data for analogous quinoxalin-2(1H)-one derivatives to demonstrate substituent effects. researchgate.net |

Furthermore, research on 2-chloroquinoline-3-carbaldehydes, which are structurally akin to this compound, reveals that the halogen at the adjacent position is also a reactive site, susceptible to nucleophilic substitution. researchgate.net This suggests that in reactions involving this compound, a competition between reaction at the aldehyde and substitution of the iodine atom may occur, depending on the nature of the nucleophile and the reaction conditions.

The steric bulk of the iodine atom at the 3-position also plays a crucial role in directing the approach of incoming nucleophiles to the aldehyde group. This steric hindrance can influence the stereochemical outcome of reactions and may, in some cases, hinder the reactivity of the aldehyde by impeding access to the carbonyl carbon.

Future Research Directions and Perspectives

Innovations in Green Chemistry Protocols for Synthesis and Functionalization

The future of synthesizing and functionalizing quinoxaline (B1680401) derivatives like 3-Iodoquinoxaline-2-carbaldehyde is intrinsically linked to the principles of green chemistry. mdpi.com The goal is to develop protocols that are not only efficient but also environmentally benign, reducing waste, energy consumption, and the use of hazardous materials. numberanalytics.comchemijournal.com

Future research will likely focus on expanding the use of green solvents. While traditional syntheses often rely on volatile organic compounds, future methods will increasingly utilize alternatives such as water, ionic liquids, and deep eutectic solvents. nih.gov The synthesis of quinoxaline derivatives has already been demonstrated in water and ionic liquids, showing high yields and offering a compromise between efficiency and mild reaction conditions. nih.govnih.gov

Energy efficiency is another key area. numberanalytics.com Microwave-assisted and ultrasound-assisted synthesis are promising techniques that can significantly reduce reaction times and energy consumption by providing uniform heating or sonic cavitation. chemijournal.com For instance, ultrasound irradiation has been used for the catalyst-free synthesis of fused quinoxaline derivatives in water. nih.gov

The use of renewable feedstocks derived from biomass, such as carbohydrates and lignin, is a growing trend in green heterocyclic synthesis that could be extended to quinoxaline precursors. Furthermore, developing protocols that utilize catalysts that can be easily recovered and reused, such as solid-supported catalysts, will be crucial for sustainable industrial-scale production. nih.govrasayanjournal.co.in

Table 1: Green Chemistry Strategies for Quinoxaline Synthesis

| Strategy | Description | Example/Advantage | Reference(s) |

|---|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Use of water or ionic liquids (e.g., [BMIM][OAc]) in condensation reactions, leading to high yields (78-99%). | nih.govnih.gov |

| Alternative Energy | Employing microwave or ultrasound irradiation to reduce reaction times and energy input. | Ultrasound-assisted synthesis in water under catalyst-free conditions; microwave-assisted synthesis for rapid production. | nih.gov |

| Renewable Feedstocks | Utilizing starting materials derived from biomass instead of petrochemicals. | Construction of heterocyclic frameworks using glycerol, lignin, and carbohydrates. |

| Recyclable Catalysts | Using heterogeneous or easily separable catalysts to minimize waste. | Graphene oxide (GO) as a recyclable carbon catalyst for one-pot synthesis of quinoxalines. | nih.gov |

Development of Catalyst-Free or Organocatalytic Transformations

A significant trend in modern organic synthesis is the move away from transition-metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. nih.gov The development of catalyst-free and organocatalytic methods for the synthesis of quinoxalines is a major step towards more sustainable and cost-effective chemical processes. nih.govmdpi.com

Remarkable progress has been made in catalyst-free synthesis. One highly efficient protocol reports the synthesis of quinoxalines in methanol (B129727) at ambient temperature with a reaction time of just one minute, achieving excellent yields. thieme-connect.com Another catalyst-free approach involves the oxidative cyclization of o-phenylenediamines and α-halo ketones in water at 80 °C. nih.gov These methods highlight a future where complex heterocyclic compounds can be synthesized under exceptionally mild and simple conditions.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. nih.goveurekaselect.com Various organocatalysts have been successfully employed for quinoxaline synthesis, offering high yields and short reaction times. nih.govresearchgate.net These catalysts are often metal-free, less toxic, and more environmentally friendly. nih.gov Future research will focus on discovering novel, highly efficient organocatalysts and expanding their application to a wider range of quinoxaline derivatives, including those with specific functionalities like this compound.

Table 2: Examples of Catalyst-Free and Organocatalytic Quinoxaline Synthesis

| Method | Conditions | Catalyst | Yield | Reference(s) |

|---|---|---|---|---|

| Cyclocondensation | Methanol, Room Temp, 1 min | None | ~93% | thieme-connect.com |

| Oxidative Cyclization | Water, 80 °C | None | Moderate to High | nih.gov |

| Condensation | Not specified | 5 mol% Nitrilotris(methylenephosphonic acid) | 80-97% | nih.gov |

Exploration of Novel Synthetic Applications Beyond Traditional Organic Synthesis

The unique structure of this compound, featuring both an electrophilic aldehyde carbon and a carbon-iodine bond suitable for cross-coupling reactions, makes it a prime candidate for novel synthetic explorations. Future research will move beyond traditional condensation reactions to unlock new pathways for creating molecular complexity. nih.govrsc.org

One major area of development is the direct C-H functionalization of the quinoxaline core. mdpi.comnih.gov This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. researchgate.net Research is expected to focus on developing selective C-H functionalization methods for positions on the quinoxaline ring that are traditionally difficult to access.

Multi-component tandem reactions are another promising frontier. nih.govresearchgate.net These reactions allow for the construction of complex molecules in a single pot by combining three or more reactants, forming multiple bonds in a sequential manner. researchgate.net Future work could involve designing multi-component reactions that utilize the aldehyde and iodo groups of this compound to rapidly build diverse libraries of complex heterocyclic compounds. For example, the aldehyde could participate in a condensation, while the iodo group is simultaneously used in a coupling reaction.

Furthermore, the development of novel synthetic routes to create fused-ring systems and macrocyclic compounds based on the quinoxaline scaffold is an active area of research. nih.govresearchgate.net The inherent reactivity of this compound can be harnessed to construct elaborate molecular architectures for applications in materials science and beyond.

Advanced Materials Science Applications of Quinoxaline Scaffolds (excluding biological functions)

The quinoxaline scaffold is not only important in medicinal chemistry but also possesses significant potential in materials science due to its unique electronic and photophysical properties. rsc.orgnih.gov Future research on derivatives of this compound will increasingly target the development of advanced functional materials.

Quinoxaline derivatives are key components in the design of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors. rsc.orgnih.gov A particularly exciting area is the development of materials for thermally activated delayed fluorescence (TADF). A novel functionalization approach on the quinoxaline core has been used to create orange/red TADF emitters with high external quantum efficiencies, demonstrating their potential for next-generation displays and lighting. rsc.org

The electron-accepting nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds suitable for use as organic sensitizers in dye-sensitized solar cells (DSSCs). mtieat.org The incorporation of a quinoxaline unit has been shown to enhance the electron injection driving force from the organic sensitizer (B1316253) to the TiO2 semiconductor in DSSCs. mtieat.org The functional groups on this compound provide handles to tune the electronic properties and anchoring capabilities of such sensitizers, potentially leading to more efficient solar energy conversion.

Other material applications include the development of anion receptors, electroluminescent materials, and components of dehydroannulenes and cavitands. thieme-connect.com The versatility of the quinoxaline scaffold ensures that it will remain a subject of intense research for creating novel materials with tailored properties. rsc.org

Table 3: Materials Science Applications of Quinoxaline Scaffolds

| Application Area | Function of Quinoxaline Scaffold | Potential Future Direction | Reference(s) |

|---|---|---|---|

| Organic Electronics | Core component of organic semiconductors, OLEDs, and electroluminescent materials. | Design of new derivatives for improved charge transport and emission properties. | thieme-connect.comrsc.orgnih.gov |

| TADF Emitters | Serves as the core for developing efficient orange/red emitters for OLEDs. | Functionalization to tune emission color and increase quantum efficiency. | rsc.org |

| Solar Cells | Used as an electron-accepting unit in organic sensitizers for DSSCs. | Modification to enhance light absorption and electron injection efficiency. | mtieat.org |

| Sensors | Acts as a building block for anion receptors. | Development of highly selective and sensitive chemical sensors. | thieme-connect.com |

Integration of Machine Learning and AI in Reaction Design and Prediction for Quinoxaline Chemistry

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. mdpi.com For quinoxaline chemistry, these computational tools offer unprecedented opportunities to accelerate discovery and optimization. beilstein-journals.orgchemrxiv.org

ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose novel synthetic routes. beilstein-journals.orgnih.gov This is particularly valuable for complex scaffolds like quinoxalines, where predicting regioselectivity or the success of a C-H functionalization can be challenging. doaj.org For instance, an artificial neural network (ANN) model has been developed to predict the site selectivity for the electrophilic substitution of quinoline (B57606) derivatives with high accuracy. doaj.org Similar models could be developed specifically for quinoxaline functionalization.

AI can also be used to predict the properties of novel, yet-to-be-synthesized quinoxaline derivatives. johnshopkins.eduresearchgate.net By learning from the structures and properties of known compounds, ML algorithms can screen virtual libraries of molecules to identify candidates with desired characteristics for materials science applications, such as specific fluorescence properties or semiconductor behavior. This in-silico screening can drastically reduce the time and resources spent on synthesizing and testing unpromising compounds.

The future will see a "virtuous cycle" where automated synthesis platforms, driven by AI, conduct experiments, gather data, and use that data to refine ML models in a closed-loop system. mdpi.comnih.gov This integration will enable the rapid discovery and development of new quinoxaline-based molecules and materials with optimized properties.

Q & A

Q. What are the recommended synthetic routes for 3-Iodoquinoxaline-2-carbaldehyde?

The synthesis typically involves iodination of quinoxaline-2-carbaldehyde precursors . A common approach is direct electrophilic substitution using iodine monochloride (ICl) or iodination via palladium-catalyzed cross-coupling reactions. For example:

- Step 1 : Start with quinoxaline-2-carbaldehyde (CAS 1593-08-4) .

- Step 2 : Use iodine in the presence of an oxidizing agent (e.g., HIO₃) or a catalytic system (e.g., Pd(OAc)₂/PPh₃) to introduce iodine at the 3-position .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key analytical validation includes ¹H/¹³C NMR for regioselectivity confirmation and HPLC for purity assessment .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes .

Q. Which analytical techniques confirm the purity and structure of this compound?

- NMR Spectroscopy : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ 190–195 ppm for carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- Elemental Analysis : Verify C, H, N, and I percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

Q. What strategies optimize regioselectivity in iodination of quinoxaline derivatives?

- Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) at specific positions to steer iodination .

- Catalytic Systems : Employ Pd(0)/ligand systems (e.g., XPhos) for C–H activation at the 3-position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance iodine electrophilicity .

Q. How does computational chemistry predict reactivity in cross-coupling reactions involving this compound?

- DFT Calculations : Model transition states to identify favorable coupling partners (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic/electrophilic sites using HOMO-LUMO gaps .

- MD Simulations : Assess solvent and temperature effects on reaction kinetics .

Q. What methodological approaches are recommended for X-ray crystallography of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize disorder .

- Structure Refinement : SHELXL for heavy-atom (iodine) parameterization and disorder modeling .

- Validation : Check R-factor (<5%), residual electron density, and CIF files via PLATON .

Data Analysis and Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products